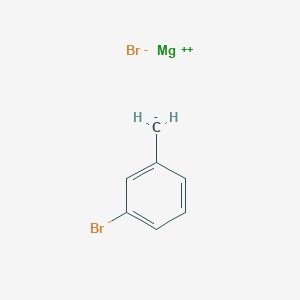

3-Bromobenzylmagnesium bromide

Overview

Description

Synthesis Analysis

The synthesis of 3-bromobenzylmagnesium bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). This process forms the Grignard reagent through a single-electron transfer mechanism that initiates the formation of a carbon-magnesium bond. It's critical to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the Grignard reagent.

Molecular Structure Analysis

The molecular structure of this compound, like other Grignard reagents, features a direct carbon-magnesium bond. The magnesium center is typically coordinated to two bromide ligands and a solvent molecule, often diethyl ether or THF, which stabilizes the reactive Grignard species. X-ray crystallography studies provide insight into the geometric arrangement of atoms within these compounds, revealing a linear or slightly bent structure around the magnesium atom.

Chemical Reactions and Properties

This compound participates in various organic reactions, primarily nucleophilic addition reactions, where it acts as a nucleophile. It can add to carbonyl compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, ketones, or carboxylic acids, respectively. The presence of the bromide ion in the reagent also opens pathways for further functionalization through metal-halogen exchange reactions, enhancing its utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of this compound solutions, such as boiling point, melting point, and solubility, are influenced by the solvent used to host the Grignard reagent. These solutions are highly reactive and sensitive to moisture, requiring storage under an inert atmosphere in tightly sealed containers. The physical state, density, and viscosity of these solutions are also critical parameters for their handling and use in synthesis.

Chemical Properties Analysis

The chemical behavior of this compound is characterized by its high reactivity towards electrophilic centers. This reactivity is due to the polarized carbon-magnesium bond, with the carbon atom bearing a partial negative charge, making it an effective nucleophile. The reagent's chemical properties are exploited in a variety of synthetic applications, from forming new carbon-carbon bonds to introducing bromobenzyl groups into target molecules.

For detailed studies and experiments related to the synthesis, molecular structure, and applications of compounds similar to this compound, refer to the following sources:

- (Markies et al., 1989)

- (TakedaAkira & TsuboiSadao, 1977)

- (Bhasin et al., 2005)

Scientific Research Applications

Synthesis of Organic Compounds :

- 2-Furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been used to synthesize compounds like rosefuran and sesquirosefuran with high yields (TakedaAkira & TsuboiSadao, 1977).

- Alkylmagnesium bromides, including compounds similar to 3-Bromobenzylmagnesium bromide, are known to add to the triple bond of certain organic molecules, forming products like ethylenic aminoethers (R. Mornet & L. Gouin, 1975).

Reactions with Other Organic Molecules :

- 3-Substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles have been shown to react with benzylmagnesium chloride, which is structurally similar to this compound, to form various substituted products (M. Hisaoka, K. Akiba, & N. Inamoto, 1975).

Catalysis in Cross-Coupling Reactions :

- Anionic iron(II) complexes with N-heterocyclic carbene ligands have demonstrated high activity in the cross-coupling reaction of 4-tolylmagnesium bromide, which is similar to this compound, with alkyl halides (HuanHuan Gao et al., 2010).

Synthesis of Halogenated Organic Compounds :

- Research has shown that compounds like 2,5-Dibromobenzaldehyde can be synthesized through reactions involving hexylmagnesium bromide, a compound similar to this compound (Y. Shimura, T. Kawai, & T. Minegishi, 1993).

Elucidation of Organometallic Complexes :

- Studies on π-Complexes of transition metals have involved the use of alkylmagnesium bromides like p-tolylmagnesium bromide, providing insights into the mechanism of organochromium compound rearrangement (R. Sneeden, H. Zeiss, & A. Anderes, 1964).

Safety and Hazards

Future Directions

As an important organic synthesis reagent, 3-Bromobenzylmagnesium bromide is widely used in the preparation of aromatic compounds, alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a reducing agent, chain scission agent, and catalyst . The future directions of this compound will likely continue to explore its potential applications in organic synthesis reactions.

Mechanism of Action

Target of Action

3-Bromobenzylmagnesium bromide is an organometallic compound . As a Grignard reagent, it primarily targets carbonyl compounds such as aldehydes, ketones, and esters . The role of these targets is to undergo nucleophilic addition reactions, which are fundamental in organic synthesis .

Mode of Action

The mode of action involves the nucleophilic attack of the carbon-magnesium bond on the carbonyl carbon of the target compound . This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, tertiary alcohols, and other organic compounds .

Biochemical Pathways

It plays a crucial role in the grignard reaction pathway, which is a cornerstone in the field of organic chemistry .

Pharmacokinetics

It’s important to note that it is highly reactive and sensitive to moisture . It is typically stored at low temperatures (2-8°C) to maintain stability .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and air, requiring an inert atmosphere (like nitrogen or argon) for reactions . The temperature also plays a crucial role, with lower temperatures (2-8°C) preferred for storage to maintain stability . The solvent used (commonly diethyl ether) can also influence the efficacy of the reaction .

Biochemical Analysis

Biochemical Properties

3-Bromobenzylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions. This compound interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can react with carbonyl-containing compounds to form alcohols, which are vital intermediates in biochemical pathways. The interaction between this compound and these biomolecules is primarily based on nucleophilic addition, where the magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in the target molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in the production of essential metabolites. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemicals. Over time, this compound can degrade, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of essential organic molecules without causing significant adverse effects. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. The compound interacts with enzymes such as carbonyl reductases and dehydrogenases, facilitating the conversion of carbonyl compounds to alcohols. These reactions are crucial in metabolic pathways that produce essential metabolites and energy for cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences metabolic pathways and energy production. The localization of the compound within specific organelles can enhance its effectiveness in biochemical reactions and minimize potential toxicity .

properties

IUPAC Name |

magnesium;1-bromo-3-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXOOFXUHZAXLO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)